molecular formula C₂₄H₂₉FO₅ B1146594 (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate CAS No. 61618-91-5

(6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate

Cat. No. B1146594
CAS RN: 61618-91-5
M. Wt: 416.48
InChI Key:
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Description

Synthesis Analysis

The synthesis of this compound and related steroids often involves multi-step chemical reactions, including the introduction of halogen atoms and the formation of epoxides. For instance, the synthesis of steroidal compounds with anti-inflammatory properties has been explored through processes that involve the trans-diaxial opening of epoxides and subsequent reactions to introduce specific functional groups (Toscano et al., 1977). These methods highlight the intricate synthetic routes employed to obtain steroids with desired functionalities.

Molecular Structure Analysis

The molecular structure of steroids, including this compound, is crucial for their biological activity and chemical properties. The arrangement of atoms and functional groups within the steroid framework determines its reactivity and interaction with biological receptors. For example, the crystal and molecular structure of similar steroidal compounds have been determined to understand their enzyme induction capabilities and glucocorticoid activities, revealing the importance of specific conformations and substituents (Terzis & Theophanides, 1975).

Chemical Reactions and Properties

Steroids undergo various chemical reactions, including oxidation, reduction, and hydrolysis, which can modify their structure and, consequently, their biological and chemical properties. For instance, the oxidation of sterols with specific oxidizing agents can lead to the formation of key intermediates useful in the synthesis of bioactive steroids (Musumeci & Sica, 2002). These reactions are essential for tailoring the properties of steroids for specific research or therapeutic applications.

Physical Properties Analysis

The physical properties of steroids, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for the compound's application in research and development, affecting its formulation, stability, and delivery. Studies on the crystal structure of related steroids have provided insights into the molecular arrangements that contribute to their stability and reactivity (Andrade et al., 2001).

Chemical Properties Analysis

The chemical properties of steroids, including reactivity, stereochemistry, and functional group transformations, are pivotal in determining their biological activity and pharmacological potential. The introduction of specific substituents, such as fluorine atoms or acetyl groups, can significantly alter the steroid's reactivity and interaction with biological systems. Research into the metabolism and chemical behavior of steroidal compounds underlines the complexity of these molecules and the significance of their chemical properties in biological contexts (Park et al., 2003).

properties

IUPAC Name

[2-[(1S,2S,8S,11S,13R,14S,15S,17S)-8-fluoro-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO5/c1-12-7-15-16-9-18(25)17-8-14(27)5-6-23(17,4)24(16)20(30-24)10-22(15,3)21(12)19(28)11-29-13(2)26/h5-6,8,12,15-16,18,20-21H,7,9-11H2,1-4H3/t12-,15+,16?,18+,20+,21-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTFGCLKNPQYLS-RWDRDKSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)COC(=O)C)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)COC(=O)C)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746957
Record name (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate

CAS RN

61618-91-5
Record name (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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